molecular formula C7H5BrF3NO B1447356 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227592-50-8

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1447356
M. Wt: 256.02 g/mol
InChI Key: XILZTAGIZNQALW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes exist for preparing TFMP. One common method involves the introduction of a trifluoromethyl group onto a pyridine ring. For instance, the synthesis of fluazifop-butyl , an agrochemical, utilizes a vapor-phase reaction to incorporate the trifluoromethyl moiety . Additionally, regioselective deprotonation at the C-3 position followed by trapping with carbon dioxide yields the corresponding nicotinic acid .

Scientific Research Applications

Heterocyclic Synthesis

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine has been used in the synthesis of various heterocycles. For example, Martins (2002) describes the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and their applications in heterocyclic synthesis, highlighting the significance of such compounds in this field (Martins, 2002).

Spectroscopic and Density Functional Theory Studies

The compound has been characterized spectroscopically, with studies involving Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT). Vural and Kara (2017) conducted such studies, providing insights into the molecular structure and properties of 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

Khlebnikov et al. (2018) used a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, demonstrating the utility of 2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine in synthesizing complex organic compounds (Khlebnikov et al., 2018).

Antimicrobial Activity Studies

The compound has been utilized in the synthesis of novel derivatives with antimicrobial properties. Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which were evaluated for their antimicrobial activity (Bogdanowicz et al., 2013).

Future Directions

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethyl)pyridine 97 175205-81-9. View details : Research Outreach. (2022). Trifluoromethylpyridine: Its chemistry and applications. Read more

properties

IUPAC Name

2-bromo-4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILZTAGIZNQALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239890
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-3-(trifluoromethyl)pyridine

CAS RN

1227592-50-8
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227592-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-4-methoxy-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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